![molecular formula C10H13ClO B1221343 Chlorcarvacrol CAS No. 5665-94-1](/img/structure/B1221343.png)
Chlorcarvacrol
Overview
Description
Chlorcarvacrol is a medication used to treat conditions such as hemorrhoids, anal fissures, and pruritus ani . It is a part of the thymol series and has a thymol-like smell . It is a crystalline body, soluble in about 5,000 parts of water, readily soluble in oil and in alcohol .
Molecular Structure Analysis
Chlorcarvacrol has the molecular formula C10H13ClO and an average molecular weight of 184.66 . It is a phenolic monoterpene .Physical And Chemical Properties Analysis
Chlorcarvacrol has a molecular formula of C10H13ClO and a molecular weight of 184.66 . It is a crystalline body, soluble in about 5,000 parts of water, readily soluble in oil and in alcohol .Scientific Research Applications
Antibacterial Agent
Chlorcarvacrol: has been recognized for its potent antibacterial properties . It’s effective against a wide range of Gram-positive and Gram-negative bacteria, making it a promising molecule for therapeutic purposes . Its inclusion by the European Commission in the list of chemical flavoring and its FDA approval as a safe compound highlight its potential as an additive in food products to prevent microbial infections .
Antifungal Activity
Apart from its antibacterial capabilities, Chlorcarvacrol also exhibits significant antifungal activity . This makes it a valuable asset in the treatment and management of fungal infections, potentially leading to new antifungal drugs or treatments .
Antioxidant Properties
The compound’s ability to act as an antioxidant is another important application. Antioxidants are crucial in protecting cells from damage caused by free radicals, and Chlorcarvacrol could be used to enhance the antioxidant capacity of pharmaceuticals .
Anti-inflammatory Uses
Chlorcarvacrol: has shown promise in reducing inflammation, which is a common response to various diseases and injuries. Its anti-inflammatory properties could be harnessed in creating medications aimed at treating chronic inflammatory conditions .
Anticancer Potential
Research has indicated that Chlorcarvacrol may have anticancer properties , opening up possibilities for its use in cancer prevention and treatment. Its ability to induce apoptosis in cancer cells is particularly noteworthy .
Hepatoprotective Effect
The hepatoprotective effect of Chlorcarvacrol suggests its use in protecting the liver from damage. This application could be particularly beneficial in the development of treatments for liver diseases .
Safety and Hazards
Mechanism of Action
Target of Action
Chlorcarvacrol, a derivative of carvacrol, is primarily known for its antimicrobial properties . It has shown strong antimicrobial activity against a wide range of Gram-positive and -negative bacteria . The primary targets of Chlorcarvacrol are these bacterial cells, particularly those associated with certain conditions such as hemorrhoids .
Mode of Action
Chlorcarvacrol acts as an antiseptic and preservative . It inhibits the growth of bacteria associated with hemorrhoids It is known that the antimicrobial effects of similar compounds are closely related to their physico-chemical properties, including lipophilicity, partition coefficient, and h-bonding parameters .
Pharmacokinetics
It is known that carvacrol, a similar compound, has favorable drug-like properties, including physical and chemical properties and a pharmacokinetic profile that meets the parameters set by lipinski, veber, and egan for developing it as a drug
Result of Action
The primary result of Chlorcarvacrol’s action is its antimicrobial effect, particularly against bacteria associated with certain conditions such as hemorrhoids . It has been suggested that Chlorcarvacrol disrupts the biofilm architecture and interferes with cell viability more efficiently when it is in liquid contact with the bacterial biomass .
properties
IUPAC Name |
4-chloro-2-methyl-5-propan-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFXNOIULZQAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205219 | |
Record name | Carvasept | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorcarvacrol | |
CAS RN |
5665-94-1 | |
Record name | 4-Chloro-2-methyl-5-(1-methylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5665-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carvasept | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005665941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carvasept | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlorcarvacrol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carvasept | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorocarvacrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORCARVACROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL163606Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the addition of chlorine atoms to alkylphenols affect their anthelmintic activity, specifically against Ascaris worms?
A2: Kochman's research demonstrated that incorporating chlorine atoms into alkylphenol molecules could enhance their effectiveness against Ascaris worms. [] Notably, 5-Chlorcarvacrol exhibited potent paralytic and lethal effects on Ascaris worms in vitro, even at very low concentrations (1:150,000). [] Furthermore, in vivo studies in dogs showed that 5-Chlorcarvacrol effectively expelled Ascaris worms at doses that did not cause toxicity, with reduced irritation compared to Carvacrol or Thymol. []
Q2: What other structural analogs of Chlorcarvacrol have been investigated for their anthelmintic properties?
A3: Beyond 5-Chlorcarvacrol, researchers have explored the anthelmintic potential of other alkylpolyhydroxylchlorobenzol derivatives, including 1-Octyl-5-chlororesorcinol and 5-Octyl-4-chloropyrocartochol. [] These compounds demonstrated promising activity against Ascaris worms, suggesting that further exploration of this structural class is warranted.
Q3: Are there any available analytical methods for differentiating between 4-Hexylresorcinol and 5-Chlorcarvacrol?
A4: Yes, a photometric method has been developed for the specific determination of 4-Hexylresorcinol in the presence of 5-Chlorcarvacrol. [] This method likely exploits differences in the absorption spectra or reactivity of the two compounds to allow for their individual quantification.
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